2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine
Description
2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a phenylsulfanyl methyl substituent at the C5 position and an amine group at C2. Pyrimidines are biologically significant heterocycles with applications in pharmaceuticals, agrochemicals, and flavor chemistry . This compound is structurally related to thiamine-derived taste enhancers, where the phenylsulfanyl group may modulate lipophilicity and flavor retention . Its synthesis typically involves coupling reactions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
2-methyl-5-(phenylsulfanylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-14-7-10(12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCRMDUKWIVROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240390 | |
| Record name | 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29866-25-9 | |
| Record name | 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29866-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine typically involves the reaction of 2-methyl-4-chloropyrimidine with phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding pyrimidine derivative.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyrimidine derivatives without the phenylsulfanyl group
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the phenylsulfanyl methyl group , which contrasts with substituents in analogs:
Key Observations :
- Hydrogen Bonding: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N bonds, stabilizing their crystal structures . In contrast, the target compound lacks such bonds, which may reduce crystallinity but improve solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) may reduce electron density on the pyrimidine ring, altering reactivity and binding to biological targets.
Key Insights :
Crystallographic and Physicochemical Properties
- Target Compound: Limited crystallographic data, but analogs like show dihedral angles between pyrimidine and aryl groups (12–86°), influencing packing efficiency and solubility.
- Hybrid Systems (e.g., ) : Intramolecular H-bonding (N–H⋯N) and C–H⋯π interactions stabilize crystal structures, whereas the target compound’s simpler structure may favor amorphous forms.
Biological Activity
2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is CHNS, featuring a pyrimidine ring substituted with a phenylsulfanyl group. This structural configuration is significant for its biological activity as it can influence the compound's interaction with enzymes and receptors.
Antimicrobial Properties
Research indicates that 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine exhibits promising antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves binding to specific microbial enzymes, thereby inhibiting their function and leading to cell death.
Table 1: Antimicrobial Activity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
These results demonstrate that the compound shows varying degrees of effectiveness against different pathogens, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine have been explored in several studies. The compound has shown selective cytotoxicity towards cancer cell lines, particularly T-lymphoblastic cells. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and survival.
Table 2: Cytotoxicity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| CCRF-CEM (T-cell leukemia) | 9 |
| MOLT-4 (T-cell leukemia) | 10 |
| HeLa (cervical cancer) | >10 |
| HepG2 (liver cancer) | >10 |
The selectivity towards T-cell lines over other cancer types suggests a targeted action, which is crucial for reducing side effects in therapeutic applications.
The biological activity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in nucleotide synthesis or other pathways critical for cell growth and division. This interference can lead to apoptosis in cancer cells while sparing normal cells, which is a desirable outcome in anticancer therapy.
Case Studies
- Antimicrobial Efficacy Study : In a study examining various pyrimidine derivatives, 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine was found to be one of the most effective compounds against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic agent .
- Cancer Cell Line Evaluation : A recent evaluation demonstrated that this compound exhibited significant cytotoxicity against T-cell leukemia cells while showing minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting its selective anticancer properties .
Q & A
Basic Research Question
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C2, phenylsulfanyl at C5). Key shifts: Pyrimidine C4-amine (~8.5 ppm), phenyl protons (6.8–7.4 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
What computational methods are suitable for predicting the compound’s reactivity or biological targets?
Advanced Research Question
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., sulfur nucleophilicity, steric effects) .
- Molecular docking : Screen against kinase or enzyme targets (e.g., EGFR, DHFR) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- ADMET prediction : Tools like SwissADME to assess solubility (LogP ≈ 2.5), permeability (TPSA < 90 Ų), and cytochrome P450 interactions .
How can contradictory data in antimicrobial activity studies be resolved?
Advanced Research Question
Discrepancies in MIC values may arise from:
- Assay variability : Standardize broth microdilution (CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .
- Compound stability : Test degradation in DMSO/PBS via LC-MS over 24 hours.
- Structure-activity validation : Compare with analogs (e.g., 4-methylphenyl vs. phenylsulfanyl derivatives) to identify critical substituents .
What experimental strategies are recommended for studying the compound’s mechanism of action?
Advanced Research Question
- Cellular assays :
- Biophysical methods :
How can reaction scalability be improved without compromising yield?
Advanced Research Question
- Flow chemistry : Continuous synthesis with immobilized Pd catalysts to reduce batch variability .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
What are the critical parameters for crystallographic characterization of this compound?
Advanced Research Question
- Crystal growth : Use vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Refine with SHELXL-97 (R1 < 0.05) .
- Hydrogen bonding : Analyze intramolecular N–H⋯N/S interactions (e.g., pyrimidine N4-amine to sulfur) .
How do structural modifications (e.g., fluorination) impact biological activity?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
